molecular formula C10H11NO3 B8572850 3-Benzoyl propionic acid oxime

3-Benzoyl propionic acid oxime

Cat. No.: B8572850
M. Wt: 193.20 g/mol
InChI Key: QEBFDSLTQPOGBG-UHFFFAOYSA-N
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Description

3-Benzoyl propionic acid oxime is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a phenylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl propionic acid oxime typically involves the reaction of 4-phenylbutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl propionic acid oxime undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group (-NO2).

    Reduction: The hydroxyimino group can be reduced to form an amine group (-NH2).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of 4-(Nitro)-4-phenylbutanoic acid.

    Reduction: Formation of 4-(Amino)-4-phenylbutanoic acid.

    Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent introduced.

Scientific Research Applications

3-Benzoyl propionic acid oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzoyl propionic acid oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

3-Benzoyl propionic acid oxime can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-hydroxyimino-4-phenylbutanoic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-6-9(11-14)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H,12,13)

InChI Key

QEBFDSLTQPOGBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-oxo-4-phenylbutyric acid (1.0 g, 5.3 mmol) in 50 mL of EtOH was added hydroxylamine hydrochloride (742 mg, 11 mmol) and sodium acetate (1.8 g, 21 mmol). The reaction flask was heated at 80° C. for 4 h and was then cooled to room temperature. Addition of water and filtration of the resultant precipitate afforded, after recrystallization (10:1 chloroform:hexane), 620 mg (60%) of the title compound.
Quantity
1 g
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reactant
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742 mg
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reactant
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1.8 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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[Compound]
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resultant precipitate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Benzoylpropionic acid (100 g) was suspended in methanol (300 ml) at room temperature, and hydroxyamine hydrochloride (46.8 g) and sodium acetate (138 g) were added. After stirring the mixture for 4.5 hr at room temperature at 22-27° C., pure water (500 ml) was added under cooling at 24-26° C. Seed crystal was added at 25° C., and the mixture was stirred at room temperature for about 1 hr, then cooled to 10° C. over about 30 min, and stirred at 5-10° C. for about 2 hr. The precipitated solid was collected by filtration, washed with pure water (100 ml×2) and dried under reduced pressure (40° C.) to give 4-(hydroxyimino)-4-phenylbutanoic acid (94.4 g) as a white solid in a yield of 87.1%.
Quantity
100 g
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reactant
Reaction Step One
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46.8 g
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reactant
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138 g
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reactant
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500 mL
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reactant
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300 mL
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solvent
Reaction Step Four

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